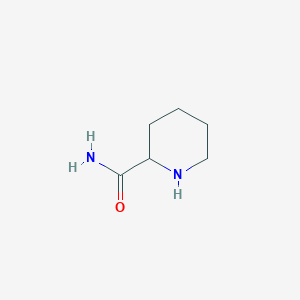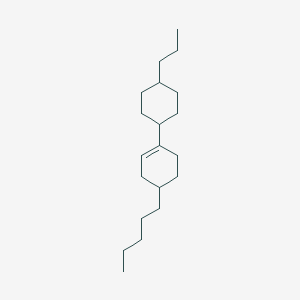
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene, also known as PCP, is a synthetic dissociative drug that has been widely studied for its effects on the central nervous system. It was first synthesized in 1956 by Parke-Davis Laboratories and was initially used as an anesthetic in veterinary medicine. However, due to its psychoactive properties, it was soon discovered to have potential for recreational use and abuse.
Mechanism Of Action
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene acts as a non-competitive antagonist of the NMDA receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory. By blocking the NMDA receptor, 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene disrupts the normal functioning of the brain and can lead to a range of cognitive and behavioral effects, including hallucinations, delusions, and dissociation.
Biochemical And Physiological Effects
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has a range of biochemical and physiological effects on the body, including changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play important roles in the regulation of mood, motivation, and reward.
Advantages And Limitations For Lab Experiments
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has several advantages for use in laboratory experiments, including its well-established pharmacological profile and its ability to induce dissociative effects in animals. However, it also has several limitations, including its potential for abuse and its toxicity at high doses.
Future Directions
There are several future directions for research on 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene and other dissociative drugs. One area of interest is the development of novel treatments for addiction and psychiatric disorders that target the NMDA receptor. Another area of interest is the investigation of the long-term effects of dissociative drug use on the brain and behavior, particularly in relation to cognitive function and mental health. Additionally, there is a need for further research on the synthesis and pharmacology of 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene and related compounds, in order to better understand their effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 1-bromo-4-pentylcyclohexane to produce the desired compound. This process involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has been extensively studied for its effects on the brain and behavior. It has been used as a research tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in learning and memory, as well as in the development of psychiatric disorders such as schizophrenia and depression. 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has also been used to study the effects of dissociative drugs on the brain and behavior, and to explore potential treatments for addiction and other psychiatric disorders.
properties
CAS RN |
108067-17-0 |
|---|---|
Product Name |
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene |
Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
4-pentyl-1-(4-propylcyclohexyl)cyclohexene |
InChI |
InChI=1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h15,17-19H,3-14,16H2,1-2H3 |
InChI Key |
WHKAMDSYJQSDFE-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(=CC1)C2CCC(CC2)CCC |
Canonical SMILES |
CCCCCC1CCC(=CC1)C2CCC(CC2)CCC |
synonyms |
4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



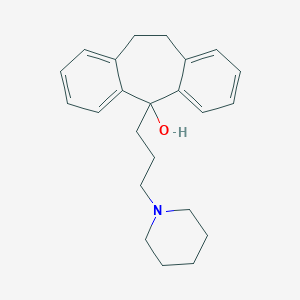

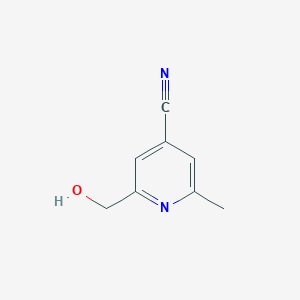

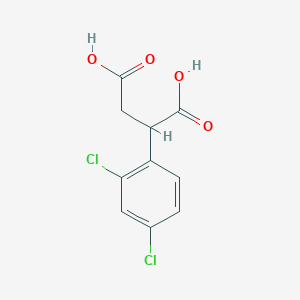
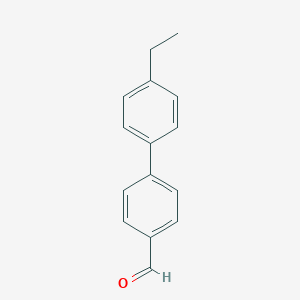
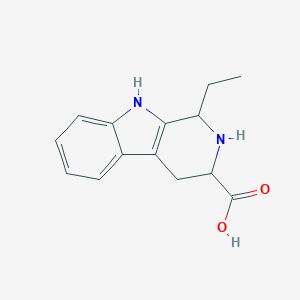


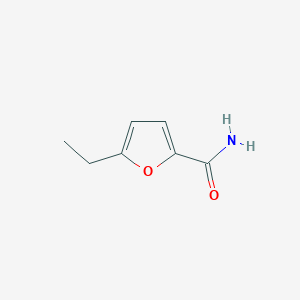
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
